molecular formula C46H78N2O35 B12063211 beta-GAL-[1->3]-beta-GLCNAC-[1->3]-beta-GAL-[1-4][alpha-FUC-(1->3)]-beta-GLCNAC-[1->3]-beta-GAL-[1->4]-GLC

beta-GAL-[1->3]-beta-GLCNAC-[1->3]-beta-GAL-[1-4][alpha-FUC-(1->3)]-beta-GLCNAC-[1->3]-beta-GAL-[1->4]-GLC

Numéro de catalogue: B12063211
Poids moléculaire: 1219.1 g/mol
Clé InChI: AXMANVATPOJSHN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound beta-GAL-[1->3]-beta-GLCNAC-[1->3]-beta-GAL-[1-4][alpha-FUC-(1->3)]-beta-GLCNAC-[1->3]-beta-GAL-[1->4]-GLC is a complex oligosaccharide. This structure is composed of multiple sugar units linked together through glycosidic bonds. The compound includes galactose (GAL), N-acetylglucosamine (GLCNAC), fucose (FUC), and glucose (GLC) residues. Such oligosaccharides are often found in glycoproteins and glycolipids, playing crucial roles in various biological processes, including cell-cell recognition, signaling, and immune responses.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of beta-GAL-[1->3]-beta-GLCNAC-[1->3]-beta-GAL-[1-4][alpha-FUC-(1->3)]-beta-GLCNAC-[1->3]-beta-GAL-[1->4]-GLC involves multiple steps of glycosylation reactions. Each sugar unit is sequentially added using specific glycosyl donors and acceptors under controlled conditions. Protecting groups are often used to prevent unwanted reactions at other hydroxyl groups.

    Glycosylation Reactions: The process typically starts with the activation of a glycosyl donor, such as a trichloroacetimidate or thioglycoside, in the presence of a promoter like a Lewis acid (e.g., BF3·OEt2) or a base (e.g., AgOTf).

    Protecting Groups: Common protecting groups include acetyl, benzyl, and silyl groups, which are selectively removed after each glycosylation step to expose the hydroxyl group for the next reaction.

    Coupling Reactions: The coupling of fucose to the galactose residue is achieved using fucosyltransferase enzymes or chemical methods involving fucosyl donors.

Industrial Production Methods

Industrial production of such complex oligosaccharides often employs enzymatic synthesis due to its specificity and efficiency. Enzymes like glycosyltransferases are used to catalyze the formation of glycosidic bonds under mild conditions, reducing the need for protecting groups and harsh chemicals. This method is scalable and can produce high yields of the desired oligosaccharide.

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The hydroxyl groups in the sugar units can undergo oxidation to form aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert aldehyde groups to alcohols.

    Substitution: Hydroxyl groups can be substituted with other functional groups, such as halides or azides, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Periodate (IO4-) and permanganate (MnO4-) are commonly used for oxidation.

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution Reagents: Halides (e.g., HCl, HBr) and azides (e.g., NaN3) are used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the terminal glucose unit can yield gluconic acid, while reduction can produce glucitol.

Applications De Recherche Scientifique

Chemistry

In chemistry, beta-GAL-[1->3]-beta-GLCNAC-[1->3]-beta-GAL-[1-4][alpha-FUC-(1->3)]-beta-GLCNAC-[1->3]-beta-GAL-[1->4]-GLC is used as a model compound to study glycosylation reactions and the synthesis of complex carbohydrates.

Biology

In biological research, this oligosaccharide is studied for its role in cell-cell interactions, particularly in the immune system. It is involved in the recognition and binding of pathogens, as well as in the modulation of immune responses.

Medicine

In medicine, this compound is explored for its potential in developing vaccines and therapeutic agents. Its ability to mimic natural glycan structures makes it a candidate for designing glycomimetic drugs.

Industry

In the industrial sector, beta-GAL-[1->3]-beta-GLCNAC-[1->3]-beta-GAL-[1-4][alpha-FUC-(1->3)]-beta-GLCNAC-[1->3]-beta-GAL-[1->4]-GLC is used in the production of glycoproteins and glycolipids for various applications, including cosmetics and food additives.

Mécanisme D'action

The mechanism of action of beta-GAL-[1->3]-beta-GLCNAC-[1->3]-beta-GAL-[1-4][alpha-FUC-(1->3)]-beta-GLCNAC-[1->3]-beta-GAL-[1->4]-GLC involves its interaction with specific receptors and enzymes in biological systems. The compound binds to lectins and glycosyltransferases, influencing cell signaling pathways and immune responses. Its structure allows it to mimic natural glycans, thereby modulating biological processes such as cell adhesion, migration, and immune recognition.

Comparaison Avec Des Composés Similaires

Similar Compounds

    Lacto-N-fucopentaose I: Similar structure but lacks some of the glycosidic linkages present in the target compound.

    Lacto-N-difucohexaose I: Contains additional fucose residues compared to the target compound.

    Lacto-N-tetraose: A simpler oligosaccharide with fewer sugar units.

Uniqueness

The uniqueness of beta-GAL-[1->3]-beta-GLCNAC-[1->3]-beta-GAL-[1-4][alpha-FUC-(1->3)]-beta-GLCNAC-[1->3]-beta-GAL-[1->4]-GLC lies in its specific glycosidic linkages and the presence of multiple sugar units, which confer distinct biological properties. Its complex structure allows for diverse interactions with biological molecules, making it a valuable compound for research and industrial applications.

Propriétés

IUPAC Name

N-[2-[2-[5-acetamido-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H78N2O35/c1-11-23(60)29(66)31(68)43(72-11)81-38-22(48-13(3)57)42(83-39-27(64)18(8-53)75-45(33(39)70)78-35(15(59)5-50)24(61)14(58)4-49)77-20(10-55)36(38)79-46-34(71)40(28(65)19(9-54)76-46)82-41-21(47-12(2)56)37(26(63)17(7-52)73-41)80-44-32(69)30(67)25(62)16(6-51)74-44/h4,11,14-46,50-55,58-71H,5-10H2,1-3H3,(H,47,56)(H,48,57)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXMANVATPOJSHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)CO)O)O)O)NC(=O)C)O)CO)OC6C(C(OC(C6O)OC(C(CO)O)C(C(C=O)O)O)CO)O)NC(=O)C)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H78N2O35
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1219.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.